molecular formula C18H17Cl3N6O3 B11452596 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]butanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]butanamide

Cat. No.: B11452596
M. Wt: 471.7 g/mol
InChI Key: PRBVPPKQWQVWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BUTANAMIDE is a complex organic compound that features a pyrazole ring system

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BUTANAMIDE.

Properties

Molecular Formula

C18H17Cl3N6O3

Molecular Weight

471.7 g/mol

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]butanamide

InChI

InChI=1S/C18H17Cl3N6O3/c1-11-17(21)18(27(29)30)24-26(11)6-2-3-16(28)23-14-8-22-25(10-14)9-12-4-5-13(19)7-15(12)20/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,23,28)

InChI Key

PRBVPPKQWQVWMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.